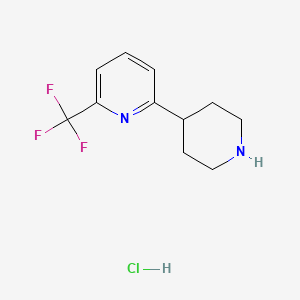2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
CAS No.: 2169998-41-6
Cat. No.: VC2900544
Molecular Formula: C11H14ClF3N2
Molecular Weight: 266.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2169998-41-6 |
|---|---|
| Molecular Formula | C11H14ClF3N2 |
| Molecular Weight | 266.69 g/mol |
| IUPAC Name | 2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H |
| Standard InChI Key | RGLVCLCPJMRJCL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl |
| Canonical SMILES | C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₄ClF₃N₂, with a molecular weight of 266.69 g/mol. Its hydrochloride salt form suggests improved solubility in aqueous media, a critical factor for drug formulation. The pyridine core provides planar aromaticity, while the trifluoromethyl group introduces electron-withdrawing effects, potentially influencing binding interactions with biological targets .
Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClF₃N₂ | |
| Molecular Weight | 266.69 g/mol | |
| Salt Form | Hydrochloride | |
| Functional Groups | Pyridine, piperidine, trifluoromethyl |
Synthesis and Characterization
Synthetic Routes
The synthesis of pyridine derivatives with piperidine and trifluoromethyl substituents typically involves multi-step strategies. For example:
-
Pyridine Ring Formation: Initial construction of the pyridine core via cyclization reactions.
-
Substituent Introduction:
Table 2: General Synthetic Approaches for Related Compounds
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyridine Formation | NH₄I/Na₂S₂O₄-mediated cyclization | Constructs pyridine ring |
| Piperidine Installation | Palladium-catalyzed coupling | Attaches piperidin-4-yl group |
| CF₃ Group Addition | Trifluoromethylating agents (e.g., Umemoto reagents) | Introduces electron-withdrawing CF₃ |
Characterization Techniques
Analytical methods for confirming identity and purity include:
-
NMR Spectroscopy: To validate aromatic proton environments and piperidine ring structure.
-
Mass Spectrometry: High-resolution MS for molecular ion confirmation.
-
HPLC: Purity assessment through chromatographic separation .
Challenges and Limitations
Knowledge Gaps
-
Lack of Published Biological Data: No reported IC₅₀ values, receptor binding assays, or in vivo studies.
-
Selectivity Concerns: Potential off-target effects due to structural similarities to other piperidine derivatives.
-
Pharmacokinetic Uncertainty: Absorption, distribution, metabolism, and excretion (ADME) profiles remain undefined.
Future Directions
Prioritized Research Opportunities
-
Biological Profiling:
-
In Vitro Assays: Evaluate binding to GPCRs, kinases, or viral proteases.
-
Cellular Models: Assess cytotoxicity and functional effects in neuronal or metabolic cell lines.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Modify substituents (e.g., varying piperidine side chains) to optimize potency and selectivity.
-
-
Formulation Development:
-
Explore prodrug strategies to improve solubility or target-specific delivery.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume